3-(2-Chloro-4-ethoxyphenyl)phenol
Overview
Description
3-(2-Chloro-4-ethoxyphenyl)phenol is an aromatic compound with the molecular formula C14H13ClO2 It features a phenol group substituted with a 2-chloro-4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-ethoxyphenyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-ethoxyphenol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-(2-Chloro-4-ethoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)phenol
- 3-(2-Chloro-4-fluorophenyl)phenol
- 3-(2-Chloro-4-methylphenyl)phenol
Uniqueness
3-(2-Chloro-4-ethoxyphenyl)phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets .
Properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-12-6-7-13(14(15)9-12)10-4-3-5-11(16)8-10/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJAHOXAXAWLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683598 | |
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-24-3 | |
Record name | [1,1′-Biphenyl]-3-ol, 2′-chloro-4′-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262002-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.